Liquiritin is predominantly extracted from licorice roots, particularly Glycyrrhiza glabra and Glycyrrhiza uralensis. These plants have been used in traditional medicine for centuries. The classification of liquiritin falls under the category of flavonoids, which are polyphenolic compounds known for their beneficial health effects .
The synthesis of liquiritin can occur through various methods, including extraction from natural sources and biosynthetic pathways.
Research has also focused on reconstructing the biosynthesis pathway of liquiritin in yeast, allowing for heterologous production. This involves manipulating yeast strains to produce liquiritin through genetic engineering techniques that introduce the necessary enzymatic pathways .
Liquiritin's molecular structure consists of a flavonoid backbone with a glycoside moiety. The compound features:
Liquiritin participates in several chemical reactions that enhance its bioactivity:
The mechanism of action of liquiritin is multifaceted:
Liquiritin possesses several notable physical and chemical properties:
Liquiritin has diverse applications across various fields:
Liquiritin (7,4′-dihydroxyflavanone-4′-β-D-glucopyranoside) is a characteristic bioactive flavonoid predominantly accumulated in the roots and rhizomes of Glycyrrhiza species (licorice). Its biosynthesis follows the general phenylpropanoid and flavonoid pathways, initiated from phenylalanine. The enzymatic cascade begins with phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) [1] [8].
The flavonoid pathway commits to liquiritigenin (aglycone precursor) formation via chalcone synthase (CHS) and chalcone isomerase (CHI). CHS catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form isoliquiritigenin. CHI then isomerizes isoliquiritigenin to liquiritigenin—the immediate aglycone substrate for liquiritin biosynthesis [1] [9]. Transcriptomic studies in G. inflata and G. uralensis reveal that MYB transcription factors critically regulate this pathway. For example, heterologous expression of Arabidopsis AtMYB12 in G. inflata hairy roots upregulates PAL, CHS, and CHI expression by 2.1–3.5-fold, correlating with a 200% increase in liquiritigenin accumulation [8]. Histone deacetylases (HDACs) like GiSRT2 in G. inflata also modulate flux; HDAC inhibition by nicotinamide enhances chalcone synthase activity, promoting precursor availability for liquiritin [2].
Table 1: Key Enzymes in Liquiritigenin Biosynthesis
Enzyme | Gene Symbol | Function | Regulatory Factors |
---|---|---|---|
Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid | AtMYB12 TF, substrate availability |
Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | Calcium signaling, cytochrome P450 redox |
4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to CoA ester | Phosphorylation, feedback inhibition |
Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA | GiSRT2 (HDAC), light, stress cues |
Chalcone isomerase | CHI | Isomerizes isoliquiritigenin to liquiritigenin | Substrate concentration, pH |
The terminal step in liquiritin biosynthesis involves glycosylation of liquiritigenin at the 4′-OH position, mediated by UDP-dependent glycosyltransferases (UGTs). This modification enhances water solubility, stability, and bioactivity. UGTs catalyze the transfer of glucose from uridine diphosphate-glucose (UDP-glucose) to acceptor molecules, forming β-D-glucosidic bonds [6] [10].
In Glycyrrhiza species, UGT73F3 and UGT88E3 have been characterized as regiospecific enzymes for liquiritigenin glucosylation. Kinetic analyses reveal UGT73F3 exhibits a Km of 12.4 µM for liquiritigenin and a Vmax of 0.38 nkat/mg protein, indicating high substrate affinity [9]. Deglycosylation studies confirm that removing glucose from liquiritin (yielding liquiritigenin) abolishes its inhibitory activity against UDP-glucuronosyltransferases (UGTs), highlighting the critical role of glycosylation in bioactivity [3].
Table 2: Characterized UGTs in Liquiritin Biosynthesis
UGT Isoform | Species | Regiospecificity | Km (µM) | Vmax (nkat/mg) | Inhibitors |
---|---|---|---|---|---|
UGT73F3 | G. uralensis | 4′-O-glucosylation | 12.4 | 0.38 | Flavonol aglycones |
UGT88E3 | G. uralensis | 4′-O-glucosylation | 18.7 | 0.29 | UDP, organic solvents |
UGT71G1 | Medicago truncatula | 7-O-glucosylation* | 25.9 | 0.41 | Naringenin, kaempferol |
Note: UGT71G1 exemplifies competing glucosylation in non-Glycyrrhiza* systems [6] [9].*
Conventional cultivation of Glycyrrhiza faces challenges: liquiritin constitutes only 0.11–2.65% dry weight in roots, with 5-year growth cycles [5]. Metabolic engineering in plant cell cultures offers a sustainable alternative. Key strategies include:
Transcriptional Regulation
Overexpression of R2R3-MYB transcription factors reprograms carbon flux toward flavonoid precursors. In G. inflata hairy roots, 35S::AtMYB12 lines show:
Heterologous Biosynthesis
Saccharomyces cerevisiae has been engineered for de novo liquiritin production:
Cell Culture Optimization
Hairy root cultures of G. uralensis treated with methyl jasmonate (MeJA) show:
Table 3: Metabolic Engineering Approaches for Liquiritin Enhancement
Strategy | System | Intervention | Liquiritin Increase | Titer/Yield |
---|---|---|---|---|
TF Overexpression | G. inflata hairy roots | AtMYB12 constitutive expression | 5.0-fold | 1.2 mg/g DW |
Heterologous Pathway | S. cerevisiae | PAL-CHS-UGT73F3 module + pgm1Δ | De novo synthesis | 48 mg/L |
Elicitation | G. uralensis suspension | 100 µM MeJA, 72h exposure | 3.5-fold | 0.87 mg/g DW |
Single-Cell Sorting | G. uralensis protoplasts | FACS with flavanone fluorescence | 2.1-fold | 0.63 mg/g DW (selected) |
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